molecular formula C21H24ClN5O B11248666 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline

Cat. No.: B11248666
M. Wt: 397.9 g/mol
InChI Key: RWURCJBUMFTBAW-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a chlorophenyl group, and a methoxyaniline moiety, making it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methoxyaniline moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxyaniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline moiety can yield quinone derivatives, while nucleophilic substitution of the chlorophenyl group can result in various substituted aromatic compounds.

Scientific Research Applications

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxyaniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: This compound shares the chlorophenyl group but differs in the cyclohexyl and methoxyaniline moieties.

    N-Propionitrile chlorphine (hydrochloride): Structurally similar with a chlorophenyl group and used in research and forensic applications.

Uniqueness

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline is unique due to its combination of a tetrazole ring, chlorophenyl group, and methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]-4-methylcyclohexyl]-4-methoxyaniline

InChI

InChI=1S/C21H24ClN5O/c1-15-11-13-21(14-12-15,23-17-5-9-19(28-2)10-6-17)20-24-25-26-27(20)18-7-3-16(22)4-8-18/h3-10,15,23H,11-14H2,1-2H3

InChI Key

RWURCJBUMFTBAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)OC

Origin of Product

United States

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